molecular formula C15H17NO5S2 B11466988 Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate

Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B11466988
M. Wt: 355.4 g/mol
InChI Key: LFESVAGDXFPWJM-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of thiophene derivatives with appropriate reagents. One common method involves the reaction of thiophene-2-carboxylic acid with 4-methoxyphenethylamine to form an amide intermediate. This intermediate is then treated with sulfamoyl chloride to introduce the sulfamoyl group, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the methoxyphenyl group, which may result in different biological activities and properties.

    Methyl 3-{[2-(4-hydroxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

Methyl 3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of both the methoxyphenyl and sulfamoyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H17NO5S2

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-[2-(4-methoxyphenyl)ethylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H17NO5S2/c1-20-12-5-3-11(4-6-12)7-9-16-23(18,19)13-8-10-22-14(13)15(17)21-2/h3-6,8,10,16H,7,9H2,1-2H3

InChI Key

LFESVAGDXFPWJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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